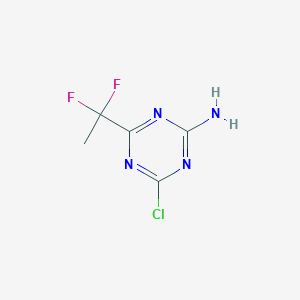

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine

Description

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine is a triazine derivative with a chloro group at position 4, an amino group at position 2, and a 1,1-difluoroethyl substituent at position 5. Its CAS number is 1122-73-2 , and its molecular formula is C₅H₅ClF₂N₄, yielding a molar mass of 196.56 g/mol (calculated). The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research . While direct synthesis details are absent in the evidence, analogous triazines (e.g., ) suggest routes involving Suzuki couplings or nucleophilic substitutions of 4,6-dichloro-1,3,5-triazin-2-amine precursors.

Properties

Molecular Formula |

C5H5ClF2N4 |

|---|---|

Molecular Weight |

194.57 g/mol |

IUPAC Name |

4-chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C5H5ClF2N4/c1-5(7,8)2-10-3(6)12-4(9)11-2/h1H3,(H2,9,10,11,12) |

InChI Key |

YOKDMUNVQVVWFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NC(=N1)Cl)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(1,1-difluoroethyl)-1,3,5-triazine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are typically fed into a reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol, under reflux conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted triazines with various functional groups replacing the chlorine atom.

Oxidation Reactions: The major products are oxidized derivatives of the triazine ring.

Reduction Reactions: The major products are reduced derivatives, such as amines.

Scientific Research Applications

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chlorine and difluoroethyl groups in its structure allows it to form strong interactions with target molecules, leading to its observed effects.

Comparison with Similar Compounds

Fluorinated Triazine Derivatives

Fluorine substitution significantly impacts physicochemical properties. Key examples:

Key Insights :

- The 1,1-difluoroethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to difluoromethyl or fluoromethyl groups, influencing reactivity and solubility.

- The difluoromethyl analog (CAS 1139245-06-9) exhibits higher predicted boiling point (365.9°C) and acidity (pKa 2.15), suggesting stronger intermolecular interactions .

Triazines with Heterocyclic Substituents

Heterocyclic groups modulate electronic and steric profiles:

Key Insights :

- Piperidinyl and morpholinyl substituents improve solubility in polar solvents and may enhance binding to biological targets (e.g., adenosine receptors) .

- The isoindolyl derivative () demonstrates high purity (>99%), highlighting efficient synthetic protocols for complex substituents.

Alkyl-Substituted Triazines

Alkyl groups influence hydrophobicity and steric effects:

Key Insights :

- Ethylamino groups balance solubility and reactivity, making them versatile intermediates in herbicide design .

Biological Activity

Overview

4-Chloro-6-(1,1-difluoroethyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. This compound possesses unique structural features that confer specific biological activities, making it a subject of interest in various fields including pharmaceuticals and agrochemicals.

- IUPAC Name : this compound

- Molecular Formula : CHClFN

- Molecular Weight : 194.57 g/mol

- CAS Number : 1139245-06-9

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, it exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and function. This mechanism is similar to other triazine derivatives which have shown efficacy against various pathogens.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various triazine derivatives, including this compound. The results indicated that this compound had a significant inhibitory effect on the growth of both Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Anticoccidial Efficacy in Poultry

In another study focusing on poultry health, the compound was tested for its anticoccidial properties. The results showed a marked reduction in coccidian oocyst counts in treated groups compared to controls, suggesting that it could be a viable alternative to traditional anticoccidial drugs used in livestock.

Comparative Analysis

To understand the uniqueness of this compound compared to other triazine compounds, a comparative analysis is presented below:

| Compound | Activity | Unique Features |

|---|---|---|

| 1,3,5-Triazine-2,4,6-triamine (Melamine) | Used in plastics and resins | Lacks significant biological activity |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol | Efficient UV absorber | Primarily photoprotective rather than biocidal |

| This compound | Antimicrobial and herbicidal | Exhibits broad-spectrum biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.